molecular formula C20H20N2O4S B1592720 N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide CAS No. 198470-82-5

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

Cat. No. B1592720
CAS RN: 198470-82-5
M. Wt: 384.5 g/mol
InChI Key: SHEZNOJEXCHKRT-UHFFFAOYSA-N
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Description

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, also known as MS023, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an interesting target for future drug development.

Scientific Research Applications

Pharmaceutical Applications: Analgesic and Anti-inflammatory Agent

This compound is structurally related to Parecoxib , a known COX-2 inhibitor used for its analgesic and anti-inflammatory properties. As such, it may serve as a potent agent for managing pain and inflammation, potentially applicable in postoperative care or chronic inflammatory diseases.

Herbicidal Activities: Agricultural Research

Compounds with similar structures have shown moderate to good herbicidal activities . This suggests potential applications in agricultural research for the development of new herbicides that can target specific weeds without affecting crops.

Neurological Research: Parkinson’s Disease Model

Related compounds have been used to create animal models of Parkinson’s disease . By inducing symptoms similar to those of Parkinson’s, researchers can study the disease’s progression and test potential treatments.

Analytical Chemistry: Chromatography and Spectroscopy Standards

Due to its defined chemical structure, this compound can serve as a standard in analytical techniques such as HPLC and gas chromatography . This application is essential for ensuring the accuracy and reliability of analytical results in various scientific fields.

properties

IUPAC Name

2-methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEZNOJEXCHKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627261
Record name 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

CAS RN

198470-82-5
Record name 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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